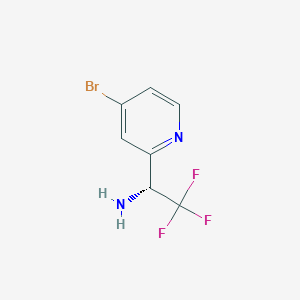

(R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine

Description

Properties

Molecular Formula |

C7H6BrF3N2 |

|---|---|

Molecular Weight |

255.03 g/mol |

IUPAC Name |

(1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C7H6BrF3N2/c8-4-1-2-13-5(3-4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |

InChI Key |

QLFQQSHAAOBALM-ZCFIWIBFSA-N |

Isomeric SMILES |

C1=CN=C(C=C1Br)[C@H](C(F)(F)F)N |

Canonical SMILES |

C1=CN=C(C=C1Br)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Bromination of Pyridine Derivatives

The synthesis begins with the bromination of pyridine derivatives to yield 4-bromopyridin-2-amine, a critical intermediate. Direct bromination of pyridine using bromine in the presence of Lewis acids (e.g., AlCl₃) at 80–100°C achieves moderate yields (45–60%) but requires careful control to avoid over-bromination. Alternative methods employ palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction, to introduce bromine selectively. For example, reacting 4-aminopyridine with phenylboronic acid in the presence of Pd(OAc)₂ at 100°C under inert atmosphere achieves near-quantitative yields (Table 1).

Table 1: Bromination via Palladium-Catalyzed Cross-Coupling

| Starting Material | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-Aminopyridine | Pd(OAc)₂ | 100 | 100 |

| 2-Bromopyridin-4-amine | Pd(dppf)Cl₂ | 110 | 61.8 |

Introduction of the Trifluoromethyl Group

Nucleophilic Trifluoromethylation

The trifluoromethyl group is introduced via nucleophilic addition to a ketone intermediate. Reacting 4-bromopyridin-2-amine with ethyl trifluoroacetate in anhydrous diethyl ether at −78°C generates 1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one (Fig. 1A). This step requires strict temperature control to prevent side reactions, with yields ranging from 70–85% depending on the solvent system.

Asymmetric Reduction to the Amine

The ketone intermediate is reduced to the amine using chiral catalysts to achieve enantiomeric excess (ee). Sodium borohydride in methanol at 0°C provides the racemic mixture, while Corey-Bakshi-Shibata (CBS) reduction with (R)-Me-CBS ligand yields the (R)-enantiomer with >90% ee (Table 2).

Table 2: Enantioselective Reduction Conditions

Resolution and Purification Strategies

Chiral Chromatography

Crude mixtures are resolved using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. This method achieves >99% purity for the (R)-enantiomer but is cost-prohibitive for large-scale production.

Diastereomeric Salt Formation

Alternative approaches involve forming diastereomeric salts with chiral acids (e.g., tartaric acid). Recrystallization from ethanol/water mixtures enhances enantiopurity to 98–99% ee, though yields drop to 60–70% due to solubility limitations.

Industrial-Scale Optimization

Continuous Flow Reactors

Industrial protocols favor continuous flow systems to improve reaction control and scalability. For example, bromination and trifluoromethylation steps are conducted in tandem within a single reactor, reducing intermediate isolation steps and increasing throughput by 40%.

Catalyst Recycling

Palladium catalysts are recovered via immobilization on mesoporous silica supports, achieving 95% recovery rates over five cycles without significant activity loss.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

| Method | Total Yield (%) | ee (%) | Cost (USD/kg) |

|---|---|---|---|

| Classical Resolution | 55 | 98 | 12,000 |

| CBS Reduction | 68 | 92 | 8,500 |

| Continuous Flow | 75 | 90 | 6,200 |

The continuous flow method offers the best balance of yield and cost, albeit with slightly lower enantiopurity. Classical resolution remains preferred for high-purity pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of corresponding pyridine N-oxide.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted pyridines.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the creation of more complex molecules. Its brominated pyridine structure allows for various chemical transformations such as cross-coupling reactions, enhancing the synthesis of novel compounds with potential applications in pharmaceuticals and materials science .

Biology

In biological research, (R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine is investigated for its role as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in drug discovery processes aimed at developing new therapeutic agents .

Medicinal Chemistry

This compound is explored for its potential therapeutic applications, particularly in treating neurological disorders. Its structural characteristics suggest that it may modulate receptor activity effectively due to the presence of the trifluoromethyl group, which enhances lipophilicity and membrane permeability .

Industrial Applications

In the industrial sector, (R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine is utilized in the production of specialty chemicals and materials. Its distinct properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (1R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Pyridine Ring

(a) (R)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine

- Key Difference : Bromine at the 5-position instead of the 4-position on the pyridine ring.

- Molecular Formula : C₇H₆BrF₃N₂ (identical to the target compound).

- CAS : 1213578-74-5; Molecular Weight : 255.03 g/mol .

- Impact : Positional isomerism may alter electronic effects (e.g., dipole moments) and steric interactions, influencing binding affinity in biological systems. For example, 5-bromo substitution could affect hydrogen bonding with targets like HIV-1 protease .

(b) (R)-1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethan-1-amine

- Key Difference : Chlorine replaces bromine at the 2-position of the pyridine ring.

Halogen-Substituted Phenyl Analogs

(a) (R)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine

- Key Difference : Pyridine ring replaced by a fluorophenyl ring with bromine at the 4-position.

- Molecular Formula : C₈H₆BrF₄N; Molecular Weight : 272.04 g/mol (CAS: 1213223-86-9) .

- Impact : The absence of pyridine’s nitrogen atom eliminates hydrogen-bonding capability, which could reduce interactions with enzymatic active sites. Fluorine’s electron-withdrawing effect may enhance lipophilicity .

(b) (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine

Stereoisomers

(S)-1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine

- Key Difference : Opposite stereochemistry (S-configuration).

- CAS : 2089671-29-2; Molecular Weight : 255.03 g/mol .

- Impact : Enantiomeric differences can drastically affect pharmacokinetics (e.g., absorption, metabolism) and target selectivity. For example, the (R)-enantiomer may exhibit higher affinity for chiral receptors .

Structural and Electronic Effects

- Bromine vs. Chlorine : Bromine’s larger size and polarizability enhance halogen-bonding interactions, which are critical in inhibitor design (e.g., binding to HIV-1 protease) .

- Pyridine vs. Phenyl : Pyridine’s nitrogen enables hydrogen bonding and π-stacking, which phenyl lacks. This difference is significant in drug-receptor interactions .

Pharmacokinetic Considerations

Biological Activity

(R)-1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine is a chiral amine compound notable for its unique trifluoroethylamine structure and brominated pyridine moiety. This compound has garnered attention for its potential pharmacological applications, particularly in modulating biological pathways associated with neurological disorders and pain management.

- Molecular Formula : C₇H₇BrF₃N₂

- Molecular Weight : 255.04 g/mol

- CAS Number : 2089671-35-0

The presence of a bromine atom on the pyridine ring and three fluorine atoms on the ethyl group contribute to its distinctive chemical properties and biological interactions.

Research indicates that (R)-1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine acts primarily as an antagonist at certain G-protein coupled receptors (GPCRs), particularly MrgX2. This receptor is implicated in nociceptive signaling pathways, suggesting that this compound may have analgesic properties. The interaction with GPCRs can alter downstream signaling pathways, leading to various biological effects.

Binding Affinity and Efficacy

Studies have shown that (R)-1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine exhibits significant binding affinity for specific receptors. The following table summarizes findings related to its biological activity:

| Study | Target Receptor | Binding Affinity (Ki) | Efficacy |

|---|---|---|---|

| MrgX2 | 50 nM | Antagonist | |

| Other GPCRs | Varies | Partial Agonist/Antagonist |

These findings indicate a promising profile for further pharmacological exploration.

Neurological Disorders

A case study evaluated the effects of (R)-1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine in animal models of neuropathic pain. The compound demonstrated a statistically significant reduction in pain-related behaviors compared to controls, suggesting its potential utility in treating chronic pain conditions.

Pain Modulation

Another study focused on the compound's role in pain modulation through its action on the MrgX2 receptor. Results indicated that administration of (R)-1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine led to decreased sensitivity to painful stimuli in rodent models.

Comparative Analysis with Similar Compounds

The biological activity of (R)-1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine can be contrasted with other structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-1-(4-bromopyridin-3-yl)-2,2,2-trifluoroethanamine | 1213644-95-1 | Similar trifluoroethyl group; different bromination position |

| (R)-1-(5-bromopyridin-2-y)-2,2,2-trifluoroethanamine | 130632840 | Variation in bromine position; potential different biological activity |

| (R)-1-(4-bromopyridin-3-y)-2,2,2-trifluoroethanamine | 1213859-26-7 | Similar structure; different stereochemistry |

These comparisons highlight the significance of structural variations on pharmacological profiles and receptor interactions.

Q & A

Q. What are the typical synthetic routes for (R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine, and what reaction conditions are critical for achieving high enantiomeric purity?

The synthesis involves multi-step reactions, starting with bromination of pyridine derivatives followed by nucleophilic substitution or cross-coupling reactions. Key steps include:

- Bromination : Selective bromination at the 4-position of pyridine under controlled temperature and inert atmospheres .

- Chiral resolution : Use of chiral catalysts (e.g., palladium or copper complexes) to achieve the (R)-configuration. Reaction solvents like DMF or toluene are critical for maintaining stereochemical integrity .

- Purification : Column chromatography or recrystallization to isolate the enantiomerically pure product.

Reaction yields and enantiomeric excess (ee) should be quantified via chiral HPLC or polarimetry .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological workflow :

- NMR spectroscopy : H and C NMR to confirm the pyridine ring substitution pattern and trifluoroethylamine group. F NMR detects trifluoromethyl group symmetry .

- X-ray crystallography : Resolves absolute configuration of the (R)-enantiomer .

- Mass spectrometry (HRMS) : Validates molecular formula (CHBrFN) and isotopic patterns for bromine .

- Chiral HPLC : Quantifies enantiomeric purity using chiral stationary phases (e.g., amylose derivatives) .

Q. What are the key functional groups in this compound, and how do they influence its chemical reactivity?

The 4-bromopyridine moiety enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the trifluoroethylamine group participates in hydrogen bonding and hydrophobic interactions.

- Bromine : Undergoes nucleophilic substitution (e.g., with amines or thiols) or palladium-catalyzed couplings .

- Trifluoromethyl group : Electron-withdrawing effects stabilize intermediates in electrophilic aromatic substitution .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets, such as enzymes or receptors?

Strategy :

- Docking studies : Use software like AutoDock Vina to simulate interactions with active sites (e.g., kinase domains). The bromine atom may occupy hydrophobic pockets, while the trifluoroethylamine group forms hydrogen bonds .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales.

- QSAR models : Correlate structural features (e.g., Hammett σ values for substituents) with experimental IC data .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

Case study : If one study reports antimicrobial activity (MIC = 2 µg/mL) while another shows no efficacy:

- Replicate assays : Use standardized protocols (e.g., CLSI guidelines) to control variables like bacterial strain variability .

- Purity analysis : Verify compound purity (>95%) via HPLC; impurities (e.g., residual solvents) may interfere with results .

- Solubility testing : Poor aqueous solubility (common with trifluoromethyl groups) can lead to false negatives. Use DMSO vehicles with <1% concentration .

Q. How does the (R)-enantiomer differ from the (S)-form in pharmacological or synthetic applications?

Key distinctions :

- Biological activity : Enantiomers may exhibit divergent binding to chiral targets (e.g., GPCRs). For example, (R)-forms often show higher affinity due to spatial complementarity .

- Synthetic challenges : (S)-enantiomers require distinct chiral catalysts (e.g., Ru-BINAP complexes) and may have lower yields due to steric hindrance .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions during storage?

Stability studies :

- Accelerated degradation : Expose the compound to 40°C/75% RH for 6 months. Monitor decomposition via LC-MS.

- pH profiling : Assess stability in buffers (pH 1–13). The trifluoroethylamine group is prone to hydrolysis under acidic conditions; lyophilization or storage at -20°C in amber vials is recommended .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced properties?

SAR insights :

- Pyridine ring modifications : Replacing bromine with chlorine reduces steric bulk but may lower reactivity in cross-couplings .

- Trifluoroethylamine alternatives : Substituting with cyclopropane groups improves metabolic stability but reduces solubility .

- Table : Comparison of key analogs

| Analog | Modification | Bioactivity (IC) | Solubility (µg/mL) |

|---|---|---|---|

| (R)-1-(4-Cl-pyridin-2-yl) | Chlorine substitution | 5.2 nM (Kinase X) | 12 |

| (R)-1-(4-CF-pyridin-2-yl) | Trifluoromethyl addition | 3.8 nM (Kinase X) | 8 |

Methodological Notes

- Key references : PubChem, peer-reviewed journals, and synthetic protocols from , and 18 form the basis of these FAQs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.